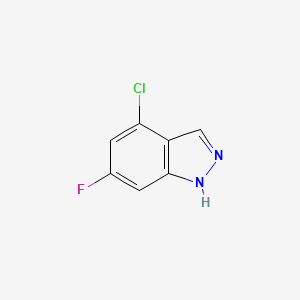

4-Chloro-6-fluoro-1H-indazole

Beschreibung

Overview of the Indazole Scaffold in Medicinal Chemistry Research

The indazole scaffold, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structure of paramount importance in medicinal chemistry. nih.govresearchgate.net This "privileged structure" is a common feature in numerous bioactive compounds and approved drugs. pnrjournal.com Indazoles exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant isomer. nih.gov While naturally occurring indazole derivatives are rare, synthetic variations have demonstrated a vast array of pharmacological activities. nih.govpnrjournal.com The versatility of the indazole nucleus allows for functionalization at various positions, enabling the synthesis of diverse derivatives with tailored biological properties. nih.govnih.gov This adaptability has made the indazole scaffold a focal point of research in the quest for novel therapeutic agents. benthamdirect.comingentaconnect.com

The Role of Halogenated Indazoles in Contemporary Drug Discovery

The introduction of halogen atoms, such as chlorine and fluorine, into the indazole scaffold plays a crucial role in modern drug discovery. rsc.org Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. pharmablock.com For instance, the presence of chlorine and fluorine in a compound like 7-Chloro-4-fluoro-1H-indazole contributes to its unique chemical properties and potential biological activity. cymitquimica.com Halogenated indazoles often serve as key intermediates in the synthesis of complex pharmaceutical compounds, including anticancer and anti-inflammatory agents. rsc.org The strategic placement of halogens can enhance the potency and selectivity of drug candidates, as demonstrated in the development of kinase inhibitors where halogen atoms were found to be crucial for enhanced potency. nih.gov The ability of halogens to form halogen bonds can also contribute to improved drug-target binding affinity. acs.org

Broad Therapeutic Applications of Indazole Derivatives: A Research Perspective

Indazole derivatives have been investigated for a wide spectrum of therapeutic applications, reflecting the scaffold's versatility. nih.govmdpi.com Research has unveiled their potential in oncology, with several indazole-based compounds approved as anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, which function as kinase inhibitors. pnrjournal.comnih.gov Beyond cancer, indazole derivatives have shown promise as anti-inflammatory, antibacterial, antifungal, anti-HIV, and antiarrhythmic agents. nih.govtandfonline.comresearchgate.net Their mechanisms of action often involve the inhibition of key enzymes like protein kinases, which are implicated in numerous disease pathways. nih.govtandfonline.com For example, specific indazole derivatives have been identified as potent inhibitors of targets like Janus kinase (JAK) for inflammatory diseases and Aurora kinase for cancer therapy. mdpi.com Furthermore, research has extended into the development of indazole-based compounds for neurodegenerative disorders and cardiovascular diseases. nih.govtandfonline.comnih.govtaylorandfrancis.com

Interactive Table of Investigated Therapeutic Areas for Indazole Derivatives

| Therapeutic Area | Examples of Investigated Targets/Applications | Key Findings from Research |

| Oncology | Kinase inhibitors (e.g., VEGFR, Pim kinases, Aurora kinase) nih.govmdpi.com | Development of approved drugs like Axitinib and Pazopanib. pnrjournal.comnih.gov |

| Inflammatory Diseases | Glucocorticoid receptor (GR) modulators, Janus kinase (JAK) inhibitors mdpi.com | Potent in vivo efficacy in preclinical models. mdpi.com |

| Infectious Diseases | Antibacterial, antifungal, anti-HIV agents nih.govtandfonline.com | Broad-spectrum activity against various pathogens. nih.gov |

| Neurological Disorders | Monoamine oxidase inhibitors nih.gov | Potential for treating conditions like Parkinson's disease. nih.gov |

| Cardiovascular Diseases | Antiarrhythmic agents, anti-platelet agents nih.govnih.gov | Promising effects in preclinical models of cardiovascular and metabolic diseases. nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-6-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAYVQROVAHGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646406 | |

| Record name | 4-Chloro-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-32-1 | |

| Record name | 4-Chloro-6-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Analyses

Influence of Halogen Substituents (Chlorine and Fluorine) on Biological Activity

Fluorine: The fluorine atom at the C-6 position is a common feature in modern drug design. Its small size and high electronegativity can lead to several advantageous effects. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism. Furthermore, fluorine can alter the acidity of nearby protons, such as the N-H of the indazole ring, which can influence how the molecule interacts with its biological target. In some cases, the introduction of fluorine has been a key strategy to improve the cellular activity of indazole-based enzyme inhibitors. nih.gov

Chlorine: The chlorine atom at the C-4 position also significantly contributes to the molecule's profile. Being larger than fluorine, chlorine has a more pronounced effect on the molecule's size and lipophilicity. This can enhance binding to hydrophobic pockets within a target protein. The electronic properties of chlorine, an electron-withdrawing group, can modulate the charge distribution of the aromatic system, affecting pKa and the potential for crucial interactions like hydrogen bonding or halogen bonding with the target receptor. The versatility of chlorine allows it to mimic other groups, a property that is frequently exploited in medicinal chemistry.

The combined di-halogenation pattern of 4-chloro-6-fluoro-1H-indazole creates a unique electronic and steric profile that serves as a valuable starting point for lead optimization in drug discovery programs.

Table 1: General Influence of Halogen Substituents in Drug Design

| Property | Influence of Fluorine | Influence of Chlorine |

| Size (Van der Waals radius) | Small (1.47 Å) | Medium (1.75 Å) |

| Electronegativity | High | High |

| Metabolic Stability | Often increases by blocking metabolic sites | Can increase stability |

| Lipophilicity | Modest increase | Significant increase |

| Binding Interactions | Can form hydrogen bonds and alter pKa | Can form halogen bonds and engage in hydrophobic interactions |

| Permeability | Can improve membrane permeability | Can improve membrane permeability |

Positional Effects of Substituents on the Indazole Ring (e.g., C-4, C-6, N-1, N-3)

The biological activity of indazole derivatives is highly sensitive to the position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies on various indazole series have demonstrated that modifications at the C-4, C-6, N-1, and C-3 positions are critical for tuning potency and selectivity.

C-4 and C-6 Positions: As established in the this compound scaffold, substitutions on the benzene (B151609) portion of the ring are crucial. SAR analyses of different 1H-indazole series have shown that substituent groups at both the C-4 and C-6 positions play a vital role in inhibitory activity against targets like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov The specific nature of these substituents dictates the interaction with the enzyme's binding pocket, highlighting the importance of the chloro and fluoro groups in the parent scaffold.

C-3 Position: The C-3 position is another key site for derivatization that profoundly influences biological activity. A wide range of functional groups, from simple alkyl chains to complex carbohydrazide moieties, can be introduced at C-3. nih.gov SAR studies have revealed that suitably substituted groups at this position are often essential for potent enzyme inhibition. nih.gov The process of C-3 functionalization is a well-established strategy in medicinal chemistry for exploring the chemical space around the indazole core to optimize target engagement. chim.it

Molecular Design Principles for Modulating Pharmacological Profiles

The design of novel indazole derivatives based on the this compound core follows several established principles in medicinal chemistry aimed at optimizing the pharmacological profile of a lead compound.

Structure-Guided Design: This approach utilizes high-resolution structural information of the target protein, typically from X-ray crystallography, to design ligands that fit precisely into the binding site. By observing how a lead compound binds, chemists can rationally add or modify functional groups to enhance favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and improve potency and selectivity. This method has been successfully applied to develop potent 1H-indazole derivatives as kinase inhibitors. nih.gov

Knowledge-Based Design: Leveraging accumulated SAR data from previous studies on a target or target family is a powerful strategy. By understanding which substituents at which positions are generally favorable for activity, researchers can make informed decisions in designing new analogues. For instance, knowing that a specific substituent at the C-3 position enhances activity against a particular kinase can guide the synthesis of new derivatives. nih.gov

Fragment-Based Drug Discovery (FBDD): In this approach, small molecular fragments are screened for weak binding to the target protein. Once a fragment that binds is identified, it can be "grown" or linked with other fragments to create a more potent lead compound. The indazole nucleus itself is an effective hinge-binding fragment for many tyrosine kinase inhibitors, and FBDD has been used to discover novel 1H-indazole-based inhibitors for targets like Fibroblast Growth Factor Receptors (FGFRs). nih.gov

Rational Design and Optimization of Indazole Derivatives

The rational design and optimization of indazole derivatives is an iterative process that combines the design principles above with chemical synthesis and biological evaluation. A typical workflow starts with a core scaffold like this compound, which is then systematically modified to improve its drug-like properties.

A successful example of this process can be seen in the development of inhibitors for targets like Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). nih.govresearchgate.net While not starting from the exact 4-chloro-6-fluoro derivative, the strategy illustrates the optimization process applicable to this scaffold. Researchers began with a known indazole-containing inhibitor and performed structural optimizations. nih.govresearchgate.net This involved:

Core Modification: Synthesizing a library of analogues by introducing different substituents onto a core structure, such as a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole scaffold. nih.govresearchgate.net

SAR Exploration: Evaluating these new compounds for their inhibitory activity against the target enzyme (FLT3) and its drug-resistant mutants.

Selectivity Profiling: Testing the most potent compounds against a panel of other kinases to ensure they are selective for the intended target, which helps in minimizing potential off-target effects.

Iterative Improvement: Using the biological data to inform the next round of designs, leading to compounds with nanomolar potency and high selectivity. nih.govresearchgate.net

This rational, step-wise approach allows for the fine-tuning of a molecule's properties, transforming a basic scaffold into a highly optimized drug candidate. The this compound core, with its favorable halogen substitution pattern, represents a valuable starting point for such optimization campaigns against a variety of disease targets.

Pharmacological Profiling and Biological Activity Assessments

Anticancer Efficacy of 4-Chloro-6-fluoro-1H-indazole Analogues

The indazole scaffold is a significant structural motif in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities, including potent anticancer effects. nih.govresearchgate.net The structural diversity of indazole analogues allows them to serve as valuable templates for the development of novel anticancer agents. researchgate.net Research has focused on synthesizing and evaluating various substituted indazole derivatives for their ability to inhibit cancer cell growth, modulate critical signaling pathways, and induce programmed cell death. researchgate.netnih.gov

A crucial step in the evaluation of potential anticancer agents is the assessment of their cytotoxic and antiproliferative effects against various human cancer cell lines. Analogues of this compound have been the subject of such investigations, with studies demonstrating significant growth inhibitory activity.

A series of synthesized 1H-indazole-3-amine derivatives were tested for their inhibitory activities against several human cancer cell lines, including lung (A549) and chronic myeloid leukemia (K562). nih.gov One particular compound, designated as 6o, showed a promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.gov This compound also exhibited selectivity, as it was significantly less toxic to normal HEK-293 cells (IC50 = 33.2 µM). nih.gov Other derivatives also showed activity; for instance, compound 6q had an IC50 of 5.61 µM against K562 cells, while compounds 6r and 6s had IC50 values of 10.03 µM and 10.78 µM, respectively. nih.gov

Similarly, new indazol-pyrimidine hybrids have been evaluated for their in vitro cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. mdpi.com Compound 5f from this series demonstrated a potent cytotoxic effect against MCF-7 and A549 cells, with IC50 values of 1.858 µM and 3.628 µM, respectively. mdpi.com Other compounds in the series, such as 4a, 4c, 4d, and 5a, also exhibited strong cytotoxicity against MCF-7 cells, with IC50 values ranging from 2.73 to 4.08 µM, which was greater than the reference drug staurosporine. mdpi.com

Further studies on different classes of compounds have also highlighted cytotoxic activity against these cell lines. For example, certain fungal metabolites showed significant cytotoxicity against A549 cells, with IC50 values as low as 7.4 µM and 10.3 µM. researchgate.net Benzimidazole derivatives have also been shown to possess high cytotoxic activity against A549 and MCF-7 cell lines.

In Vitro Cytotoxicity of Indazole Analogues and Other Compounds (IC50, µM)

| Compound | A549 (Lung) | MCF-7 (Breast) | K562 (Leukemia) | Reference |

|---|---|---|---|---|

| Compound 6o | - | - | 5.15 | nih.gov |

| Compound 6q | - | - | 5.61 | nih.gov |

| Compound 6r | - | - | 10.03 | nih.gov |

| Compound 5f | 3.628 | 1.858 | - | mdpi.com |

| Compound 4a | - | 4.08 | - | mdpi.com |

| Compound 4c | - | 2.73 | - | mdpi.com |

| Compound 4d | - | 3.74 | - | mdpi.com |

| Compound 5a | - | 3.67 | - | mdpi.com |

The anticancer activity of indazole analogues is often linked to their ability to modulate critical intracellular signaling pathways that control cell proliferation, survival, and death. Two such pathways that are frequently dysregulated in cancer are the PI3K/AKT/mTOR and the p53/MDM2 pathways.

The p53 tumor suppressor protein is a crucial regulator of the cell cycle and apoptosis. nih.gov In about half of human cancers, p53 function is suppressed by its negative regulator, the murine double minute 2 (MDM2) protein, which binds to p53 and promotes its degradation. nih.govfrontiersin.org Disrupting the p53-MDM2 interaction is a key therapeutic strategy to reactivate p53 function in cancer cells. nih.gov Research has indicated that indazole derivatives can modulate this pathway. For instance, compound 6o was found to affect apoptosis and the cell cycle in K562 cells, potentially through the inhibition of the p53/MDM2 pathway. nih.gov Western blot analysis of cells treated with dual-target inhibitors has shown an increased expression of p53, confirming the disruption of its negative regulation by MDM2. frontiersin.org

The Phosphoinositide 3-kinase (PI3K) signaling pathway is another critical regulator of cell growth and survival. researchgate.net Deregulation of this pathway, which includes downstream effectors like AKT and mTOR, is common in many cancers. researchgate.netnih.gov Inhibition of the PI3K pathway can lead to the induction of apoptosis. researchgate.net Certain heterocyclic compounds, including those with scaffolds related to indazoles, have been identified as inhibitors of the PI3K/AKT/mTOR pathway, leading to the downregulation of these key signaling proteins. researchgate.net

A primary mechanism by which anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Indazole derivatives have been shown to effectively trigger this process. In studies involving the K562 leukemia cell line, treatment with compound 6o led to a dose-dependent increase in apoptosis. nih.gov When K562 cells were treated with 10, 12, and 14 μM of compound 6o for 48 hours, the total apoptosis rates (including early and late apoptosis) were 9.64%, 16.59%, and 37.72%, respectively, demonstrating a clear dose-response relationship. nih.gov The modulation of apoptosis-related genes, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2, is a common mechanism for inducing apoptosis. nih.govnih.gov

In addition to inducing apoptosis, indazole analogues can perturb the normal progression of the cell cycle, leading to cell cycle arrest and preventing cancer cell proliferation. Different compounds can cause arrest at different phases of the cell cycle. For example, some compounds have been shown to cause an arrest in the S phase of the cell cycle in A549 lung cancer cells. researchgate.net Other studies have reported that certain chalcone derivatives can induce a significant G2/M arrest in ovarian cancer cell lines. mdpi.com This arrest prevents the cells from entering mitosis, ultimately inhibiting cell division. The successful induction of both apoptosis and cell cycle arrest are key indicators of the potential of these compounds as effective anticancer agents. nih.govnih.gov

Enzyme Inhibition Studies

The therapeutic effects of many drugs, including anticancer agents, are achieved through the specific inhibition of enzymes that are critical for disease progression. Indazole-based compounds have been identified as potent inhibitors of several enzyme classes, notably kinases and cyclooxygenases.

Protein kinases are a large family of enzymes that regulate a majority of signal transduction pathways involved in cell growth, differentiation, and metabolism. nih.gov Their deregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov

Fibroblast Growth Factor Receptors (FGFRs), a subfamily of receptor tyrosine kinases, play a fundamental role in tissue homeostasis and development, and their aberrant signaling can drive tumor growth. nih.govnih.gov A series of 1H-indazole-based derivatives were discovered to be potent inhibitors of FGFRs. nih.gov Through fragment-based virtual screening and subsequent optimization, an indazole derivative, compound 9u, emerged as a highly potent FGFR1 inhibitor with an IC50 value of 3.3 nM in enzymatic assays and 468.2 nM in cellular anti-proliferative assays. nih.gov Another hit compound, 9d, also showed excellent kinase inhibitory activity with an IC50 of 15.0 nM. nih.gov

Other kinases are also targeted by indazole-containing derivatives. For example, Entrectinib, which contains a 1H-indazole-3-amide structure, is a potent inhibitor of anaplastic lymphoma kinase (ALK) with an IC50 value of 12 nM. nih.gov Another indazole derivative was identified as a multi-kinase inhibitor, targeting c-Kit, PDGFRβ, and FLT3 with high affinity. nih.gov

FGFR1 Kinase Inhibition by Indazole Derivatives

| Compound | FGFR1 Enzymatic Inhibition (IC50, nM) | Cellular Antiproliferative Activity (IC50, nM) | Reference |

|---|---|---|---|

| Compound 9d | 15.0 | 785.8 | nih.gov |

| Compound 9u | 3.3 | 468.2 | nih.gov |

Cyclooxygenase (COX) is a key enzyme in the synthesis of prostanoids and exists in two primary isoforms, COX-1 (constitutive) and COX-2 (inducible). nih.gov While COX-1 is involved in normal physiological functions, COX-2 is often upregulated at sites of inflammation and in various cancers. nih.govmdpi.com Therefore, selective inhibition of COX-2 over COX-1 is a desirable strategy for developing anti-inflammatory and potentially anticancer drugs with an improved side-effect profile. nih.gov

Research has identified novel compounds that are highly potent and selective inhibitors of COX-2. For instance, CGP 28238, a 6-(2,4-difluorophenoxy)-5-methyl-sulfonylamino-1-indanone, demonstrated potent COX-2 inhibition with an IC50 value of 15 nM. nih.gov Crucially, this compound was at least 1000-fold less potent at inhibiting COX-1, showcasing its high selectivity. nih.gov The development of selective COX-2 inhibitors remains a significant area of research, as these agents play a crucial role in managing inflammation and have potential applications in oncology. mdpi.com

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial immunometabolic regulator in cancer, making it a significant target for cancer immunotherapy. frontiersin.orgd-nb.info The enzyme's role in tryptophan catabolism helps create an immunosuppressive tumor microenvironment. frontiersin.orgd-nb.info Although numerous small-molecule IDO1 inhibitors have been developed, with some entering clinical trials, there is no specific data available detailing the inhibitory activity of this compound against IDO1. frontiersin.orgnih.govfrontiersin.org Research in this area has focused on various chemical scaffolds, but the potential of this specific halogenated indazole has not been reported. aging-us.com

Other Enzyme Targets (e.g., Lactoperoxidase, Polyphenol Oxidase)

Research has been conducted on the interaction of various natural and synthetic compounds with enzymes like lactoperoxidase and polyphenol oxidase. Lactoperoxidase is a key enzyme in antimicrobial defense, while polyphenol oxidase is involved in processes such as the browning of fruits. nih.govresearchgate.netmdpi.comagr.hrmdpi.com While some phenolic compounds and other molecules have been studied as inhibitors of these enzymes, there are no available reports on the activity of this compound against lactoperoxidase or polyphenol oxidase. nih.govnih.govagriculturejournals.czmdpi.com

Receptor Modulation and Antagonism

CC-Chemokine Receptor 4 (CCR4) Antagonism

CC-Chemokine Receptor 4 (CCR4) is a target in cancer immunotherapy due to its role in the migration of regulatory T cells into the tumor microenvironment. rapt.comnih.gov Several classes of small-molecule CCR4 antagonists have been identified, and they represent a promising area of research. nih.gov While the indazole scaffold is found in some biologically active molecules, there is no specific evidence to suggest that this compound acts as a CCR4 antagonist. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Activity

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and numerous tyrosine kinase inhibitors (TKIs) have been developed to block its activity. nih.govrcsb.orgmdpi.comclinpgx.orgnih.gov The general classification of this compound as a compound utilized in the study of kinase inhibitors suggests its potential relevance in this area. myskinrecipes.com Furthermore, a review of indazole-containing derivatives highlights that certain compounds from this class have been evaluated for their EGFR kinase activity. nih.gov For instance, one study synthesized a series of 1H-indazole derivatives and found that a specific compound displayed strong potency against EGFR T790M and EGFR kinases with IC50 values of 5.3 and 8.3 nM, respectively. nih.gov However, no direct inhibitory data for this compound on EGFR kinase activity has been published.

Anti-inflammatory and Analgesic Activities

The indazole nucleus is a well-established pharmacophore in the development of anti-inflammatory and analgesic agents. taylorandfrancis.com Commercially available non-steroidal anti-inflammatory drugs (NSAIDs) such as Benzydamine and Bendazac feature the 1H-indazole scaffold, highlighting its therapeutic relevance. nih.gov

Research has demonstrated that indazole and its simple derivatives possess significant anti-inflammatory and pain-relieving properties. Studies on compounds like indazole, 5-aminoindazole, and 6-nitroindazole have shown they can effectively reduce nociceptive responses in inflammatory pain models. nih.gov The mechanism of action is believed to involve the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov

In a study evaluating various indazole derivatives, a series of 1-methylindazole-3-carboxylic acid coupled with 7-aminocephalosporanic acid were synthesized and tested for their biological activities. These compounds exhibited notable analgesic and anti-inflammatory effects in animal models. researchgate.netresearchgate.net While direct studies on this compound are limited, the consistent anti-inflammatory and analgesic profile of the parent indazole ring and its variously substituted analogues suggests that it serves as a valuable template for designing new therapeutic agents in this class. taylorandfrancis.comnih.gov

Table 1: Anti-inflammatory Activity of Indazole Derivatives

| Compound | Test Model | Maximum Inhibition (%) | Reference |

|---|---|---|---|

| Indazole | Carrageenan-induced rat paw edema | 61.03% | nih.gov |

Antioxidant Properties and Mechanisms

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. The indazole scaffold has been explored for its antioxidant potential. Certain derivatives have shown the ability to scavenge free radicals and inhibit enzymes involved in oxidative processes. nih.gov

For instance, a series of N-(6-indazolyl) benzenesulfonamide derivatives were synthesized and evaluated for their antioxidant capabilities. One of the potent compounds from this series demonstrated significant antioxidant effects in both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, with IC50 values of 0.094 μmol/mL and 0.101 μmol/mL, respectively. nih.gov Another study investigated the inhibitory effects of various halogenated indazole derivatives, including those with chloro and fluoro substitutions, on the antioxidant enzyme human serum paraoxonase 1. taylorandfrancis.com These findings indicate that the indazole core can be functionalized to produce effective antioxidant agents.

Antimicrobial Spectrum and Efficacy

Indazole-containing compounds are recognized for their broad-spectrum antimicrobial activity. nih.govresearchgate.net The versatility of the indazole ring allows for structural modifications that yield derivatives with potent activity against a wide range of microorganisms, including bacteria, fungi, and parasites. nih.govorientjchem.org

Derivatives of the indazole scaffold have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. orientjchem.orgresearchgate.net In one study, a series of N-methyl-3-aryl indazoles were synthesized and screened for their in-vitro antimicrobial activity. Several of these compounds showed excellent inhibitory action against bacterial strains such as Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium. orientjchem.org

Another study reported the synthesis of indazole derivatives that were tested against a panel of bacteria including Staphylococcus aureus, Streptococcus pyogenes, E. coli, and Pseudomonas aeruginosa. researchgate.net The structure-activity relationship often depends on the nature and position of the substituents on the indazole ring. Although specific data for this compound is not available, the general antibacterial potential of the scaffold is well-documented. researchgate.netnih.gov

Table 2: Antibacterial Activity of Selected Indazole Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (cm) | Standard (Streptomycin) Zone of Inhibition (cm) | Reference |

|---|---|---|---|---|

| 5i | Xanthomonas campestris | 2.3 | 2.8 | orientjchem.org |

| 5f | Xanthomonas campestris | 2.2 | 2.8 | orientjchem.org |

The development of new antifungal agents is crucial due to increasing resistance to existing therapies. Indazole derivatives have emerged as a promising class of compounds in this area. nih.gov For example, a series of indazole-linked triazoles were found to exhibit significant in vitro antifungal activity against a variety of fungal pathogens, including Candida spp. and Aspergillus spp. nih.gov One particular derivative with a 5-bromo substitution on the indazole ring showed excellent efficacy against Candida albicans in a murine infection model. nih.gov

Other studies have confirmed the activity of indazole derivatives against Candida albicans, a common cause of fungal infections in humans. orientjchem.org The mechanism of action for many azole-based antifungals involves the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. mdpi.com

Research into indazole derivatives has revealed their potential in treating parasitic diseases, including leishmaniasis. nih.govresearchgate.net A study focused on novel 3-chloro-6-nitro-1H-indazole derivatives demonstrated their promising activity as antileishmanial candidates. nih.gov These compounds were tested in vitro against three Leishmania species (L. infantum, L. tropica, and L. major). Several of the synthesized derivatives exhibited strong to moderate activity, particularly against L. infantum. nih.gov

Similarly, 5-nitroindazole derivatives have been evaluated for their activity against Leishmania amazonensis. nih.gov The mechanism of action for these compounds is thought to involve the inhibition of essential parasitic enzymes, such as trypanothione (B104310) reductase. nih.gov These findings underscore the potential of substituted indazoles, including those with chloro and other halogen substitutions, as scaffolds for the development of new antiparasitic drugs.

Table 3: Antileishmanial Activity of a 3-chloro-6-nitro-1H-indazole Derivative

| Compound ID | Leishmania Species | IC50 (µM) | Reference |

|---|---|---|---|

| 13 | Leishmania major | Promising Growth Inhibitor | nih.gov |

| 13 | Leishmania tropica | Active | nih.gov |

Anti-HIV Activity of Indazole Derivatives

The indazole scaffold is a recognized pharmacophore in the design of agents targeting the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net Numerous studies have focused on synthesizing and evaluating indazole derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

In one such study, a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines were designed and synthesized. These compounds displayed a range of moderate to excellent activities against wild-type HIV-1, with EC50 values as low as 6.4 nM. nih.gov The most potent of these compounds also showed significant activity against common drug-resistant mutant strains of the virus. nih.gov Computational docking studies have been used to investigate the binding modes of these indazole analogues within the HIV-1 reverse transcriptase enzyme, aiding in the rational design of more effective inhibitors. nih.govdoi.org This body of research highlights the importance of the indazole core in the ongoing effort to develop novel and potent anti-HIV therapies.

Table 4: Anti-HIV-1 Activity of a Potent Indazole Derivative

| Compound ID | Virus Strain | EC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| 5q | Wild-Type (WT) HIV-1 | 0.0064 | 2500 | nih.gov |

| 5q | K103N Mutant | 0.077 | - | nih.gov |

| 5q | Y181C Mutant | 0.11 | - | nih.gov |

Modulation of Hepcidin Production for Anemia Treatment

Research into novel therapeutic strategies for anemia of chronic disease (ACD) has identified the inhibition of hepcidin production as a promising approach. nih.gov Hepcidin, a key regulator of iron homeostasis, is often elevated in chronic inflammatory conditions, leading to restricted iron availability for red blood cell production and subsequent anemia. nih.gov Scientific investigations have explored various classes of compounds for their ability to modulate hepcidin, with indazole derivatives emerging as a significant area of interest.

Detailed Research Findings

Studies have focused on the synthesis and structure-activity relationships (SAR) of substituted indazole derivatives as inhibitors of hepcidin production. In a notable line of research, a 5-substituted indazole compound was initially identified as a weak inhibitor of hepcidin production in vitro. nih.gov This led to a focused effort to optimize the indazole scaffold to enhance its potency.

Further investigations into 3,6-disubstituted indazole derivatives yielded compounds with significantly improved inhibitory activity. nih.gov Through systematic chemical modifications, researchers were able to identify key structural features that enhance the hepcidin-lowering effects of these compounds. The optimization of a lead compound from this series resulted in the identification of a potent hepcidin production inhibitor. nih.gov This optimized compound demonstrated the ability to lower serum hepcidin levels in a mouse model of acute inflammation induced by interleukin-6 (IL-6), a cytokine known to stimulate hepcidin production. nih.gov

Subsequent research focused on the design and optimization of 4,6-disubstituted indazole derivatives, leading to the discovery of an even more potent and bioavailable hepcidin production inhibitor, designated as DS28120313. nih.gov This compound also exhibited significant serum hepcidin-lowering effects in a mouse model of inflammation. nih.gov

It is important to note that while the indazole scaffold has been a central focus of this research, the specific compound "this compound" has not been explicitly mentioned in the reviewed literature concerning hepcidin modulation. The research has instead concentrated on a broader range of substituted indazole derivatives.

Data on Indazole Derivatives as Hepcidin Production Inhibitors

The following table summarizes the in vitro activity of key indazole derivatives investigated for their potential to inhibit hepcidin production.

| Compound ID | Description | IC₅₀ (µM) |

| Lead Compound | 5-substituted indazole | 3.1 nih.gov |

| Optimized Compound | Potent 3,6-disubstituted indazole derivative | Not explicitly stated in abstract |

| DS28120313 | Potent and bioavailable 4,6-disubstituted indazole derivative | 0.093 researchgate.net |

Molecular Mechanisms of Action and Target Elucidation

Identification of Specific Molecular Targets and Binding Sites

Based on extensive research into analogous indazole derivatives, the primary molecular targets for compounds like 4-chloro-6-fluoro-1H-indazole are likely to be within the protein kinase family. nih.govnih.govnih.gov Indazole-containing compounds have demonstrated potent inhibitory activity against various kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. nih.gov

Protein Kinases as Key Targets:

Fibroblast Growth Factor Receptors (FGFRs): Numerous indazole derivatives have been identified as inhibitors of FGFRs, a family of receptor tyrosine kinases. nih.govnih.gov These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting signaling. nih.gov

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. nih.gov Indazole-based molecules have been successfully designed as potent inhibitors of Aurora kinases, making them attractive targets for cancer therapy. nih.govnih.gov The indazole core can form key interactions within the hinge region of the kinase's ATP-binding site. nih.gov

Other Potential Targets:

G-Protein Coupled Receptors (GPCRs): The structural versatility of the indazole nucleus also allows for its interaction with GPCRs, a large family of cell surface receptors that mediate a wide range of physiological responses. nih.govfrontiersin.orgnih.gov Depending on the substitution pattern, indazole derivatives can act as modulators of these receptors.

Peroxisome Proliferator-Activated Receptor Gamma (PPARG): While structurally distinct from this compound, a series of 4-chloro-6-fluoroisophthalamides have been identified as covalent inverse agonists of PPARG, a nuclear receptor involved in metabolism and inflammation. nih.govresearchgate.net This suggests that the 4-chloro-6-fluoro substitution pattern can be favorable for interaction with the ligand-binding domain of this nuclear receptor. nih.govresearchgate.net

Interactive Data Table: Inhibitory Activities of Representative Indazole Derivatives against Protein Kinases

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 1H-Indazole Derivatives | FGFR1 | 800 - 90,000 | nih.gov |

| 1H-Indazole Derivatives | FGFR2 | Data not available | nih.gov |

| 1H-Indazole Derivatives | FGFR3 | Data not available | nih.gov |

| Indazole Derivatives | Aurora A | Varies | nih.gov |

| Indazole Derivatives | Aurora B | Varies | nih.gov |

Note: The IC50 values represent a range observed for various derivatives within the specified class and are intended to be illustrative of the potential potency of indazole-based inhibitors.

Detailed Analysis of Ligand-Receptor/Enzyme Interactions

The interaction of indazole-based inhibitors with their kinase targets is characterized by a combination of hydrogen bonding, hydrophobic interactions, and, in some cases, halogen bonding.

Interactions within the Kinase ATP-Binding Site:

Hydrogen Bonding: The nitrogen atoms of the indazole ring are crucial for forming hydrogen bonds with the backbone residues of the kinase hinge region. nih.gov This interaction is a key anchor for the inhibitor within the ATP-binding pocket.

Hydrophobic and van der Waals Interactions: The benzene (B151609) ring of the indazole core and any appended hydrophobic groups can engage in hydrophobic and van der Waals interactions with nonpolar residues lining the active site.

Halogen Bonding: The chlorine and fluorine atoms on the indazole ring can participate in halogen bonds with electron-donating atoms (such as oxygen) in the protein backbone or side chains. These interactions can enhance binding affinity and selectivity.

Covalent Inhibition:

In some instances, derivatives of compounds with similar substitution patterns have been designed as covalent inhibitors. For example, covalent PPARG inverse agonists containing a 4-chloro-6-fluoroisophthalamide scaffold have been developed. nih.govresearchgate.net These molecules form a covalent bond with a specific cysteine residue within the ligand-binding domain, leading to irreversible inhibition. nih.govresearchgate.net

Allosteric Modulation and Orthosteric Binding Mechanisms

The majority of indazole-based kinase inhibitors act as orthosteric inhibitors , meaning they bind directly to the active site (the ATP-binding pocket) and compete with the endogenous substrate (ATP). nih.govnih.gov

In the context of GPCRs, both orthosteric and allosteric modulation are possible. nih.govfrontiersin.orgnih.gov

Orthosteric Binding: An orthosteric ligand would bind to the same site as the endogenous agonist or antagonist.

Allosteric Modulation: An allosteric modulator binds to a topographically distinct site on the receptor. nih.govfrontiersin.orgnih.gov This binding event can induce a conformational change in the receptor that alters the binding or efficacy of the orthosteric ligand. Allosteric modulators can be positive (enhancing the effect of the endogenous ligand), negative (diminishing the effect), or neutral. nih.govfrontiersin.org While there is potential for this compound derivatives to act as allosteric modulators of GPCRs, specific examples are not well-documented in the literature.

Elucidation of Downstream Signaling Pathway Perturbations

By inhibiting key regulatory proteins like kinases or modulating the activity of receptors, this compound and its derivatives can significantly perturb downstream signaling pathways.

Inhibition of Kinase Signaling:

FGFR Pathway: Inhibition of FGFRs would block the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. nih.gov These pathways are critical for cell proliferation, survival, and angiogenesis. nih.gov

Aurora Kinase Pathway: Inhibition of Aurora kinases disrupts the proper execution of mitosis, leading to mitotic arrest, aneuploidy, and ultimately, apoptosis (programmed cell death). nih.gov For instance, inhibition of Aurora A can lead to the formation of monopolar spindles, while inhibition of Aurora B can result in failed cytokinesis and polyploidy. nih.gov

Modulation of PPARG Signaling:

As an inverse agonist of PPARG, a compound would promote the recruitment of corepressors and inhibit the recruitment of coactivators to the PPARG ligand-binding domain. nih.govresearchgate.net This would lead to the repression of PPARG target genes involved in adipogenesis and inflammation. nih.govresearchgate.netresearchgate.netbiorxiv.orgnih.gov

Computational Chemistry and in Silico Drug Discovery Approaches

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as 4-Chloro-6-fluoro-1H-indazole, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand.

While specific docking studies for this compound are not extensively detailed in publicly available literature, the methodology is widely applied to indazole derivatives to understand their interactions with various biological targets. For instance, docking studies on other indazole derivatives have been performed against targets like renal cancer-related proteins and Leishmania infantum trypanothione (B104310) reductase (TryR). researchgate.netnih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. For this compound, it is anticipated that the indazole core would form critical hydrogen bonds with the protein backbone, while the chloro and fluoro substituents would engage in halogen bonding or other specific interactions, influencing its binding orientation and affinity.

A typical molecular docking workflow involves:

Preparation of the protein structure: Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB) and preparing it by removing water molecules, adding hydrogen atoms, and assigning charges.

Preparation of the ligand structure: Generating the 3D structure of this compound and optimizing its geometry.

Docking simulation: Using software like AutoDock to place the ligand in the binding site of the protein and score the different poses based on a scoring function. nih.gov

The results of such simulations would provide a visual and energetic representation of the binding mode of this compound, guiding further optimization of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA, CoMSIA)

Commonly used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA). These methods correlate the 3D properties of a set of molecules with their biological activities.

CoMFA: This technique uses steric and electrostatic fields to describe the shape and electronic properties of the molecules.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed analysis.

A hypothetical QSAR study on a series of indazole analogs including this compound would involve aligning the compounds and calculating their molecular fields. Statistical methods like Partial Least Squares (PLS) are then used to build a model that can predict the activity of new compounds. The output of such a study would be contour maps indicating regions where modifications to the structure would likely increase or decrease biological activity.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex and to understand the dynamic behavior of the system. researchgate.net

For a complex of this compound with a target protein, an MD simulation would provide insights into:

Conformational changes: How the protein and ligand structures change over time.

Interaction stability: The persistence of key interactions, such as hydrogen bonds, observed in docking studies.

Binding free energy: Calculation of the binding affinity using methods like MM/PBSA or MM/GBSA.

A typical MD simulation protocol for a this compound-protein complex would involve placing the docked complex in a simulated physiological environment (a box of water with ions) and then calculating the forces between the atoms and their subsequent movements over a period of nanoseconds to microseconds. Analysis of the trajectory can reveal the stability of the complex, with stable complexes showing minimal deviation in their structure over time. For instance, studies on similar indazole derivatives have shown that stable complexes exhibit root-mean-square deviation (RMSD) values of around 1-3 Å. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the electronic properties of this compound, which can help in understanding its reactivity and interactions. researchgate.net

Key electronic properties that can be calculated using DFT include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

DFT studies on indazole derivatives have been used to calculate these properties and correlate them with experimental observations. nih.gov For this compound, DFT calculations would help in rationalizing its binding interactions and predicting its reactivity in different chemical environments.

Free Energy Perturbation (FEP) Simulations for Binding Affinity Ranking

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of ligands to a target protein. FEP simulations are computationally intensive but can provide highly accurate predictions of binding affinity, making them a valuable tool for lead optimization.

In an FEP study involving this compound, the free energy change of transforming this molecule into a closely related analog while bound to the protein and in solution would be calculated. The difference in these free energy changes gives the relative binding affinity. This allows for the ranking of a series of compounds and can guide the design of more potent analogs. While no specific FEP studies on this compound are documented, this method represents a state-of-the-art approach for accurately predicting binding affinities.

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

In silico ADMET prediction is a crucial step in early-stage drug discovery, helping to identify potential liabilities of a compound before it enters preclinical development. Various computational models are available to predict the ADMET properties of a molecule like this compound.

Based on publicly available predicted data, the following ADMET-related properties for this compound can be summarized: epa.gov

| Property | Predicted Value | Unit |

| Water Solubility | 4.26e-3 | g/L |

| LogP (Octanol-Water Partition Coefficient) | 2.46 | |

| pKa (acidic) | 11.8 | |

| pKa (basic) | 1.25 | |

| Boiling Point | 307 | °C |

| Melting Point | 140 | °C |

| Polarizability | 16.5 | ų |

| Molar Refractivity | 41.5 |

These predicted values suggest that this compound has low water solubility and a moderate lipophilicity (LogP), which may influence its absorption and distribution. The pKa values indicate it is a very weak base and an extremely weak acid. Such in silico profiles are essential for guiding the design of compounds with favorable pharmacokinetic and safety profiles.

Advanced Research and Development Perspectives

Lead Optimization Strategies and Candidate Identification

Lead optimization is a critical phase in drug discovery that involves refining the chemical structure of a lead compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. For derivatives of 4-Chloro-6-fluoro-1H-indazole, lead optimization strategies are guided by structure-activity relationship (SAR) studies, which elucidate how specific structural modifications influence biological activity.

The strategic placement of chloro and fluoro groups at the 4- and 6-positions, respectively, plays a crucial role in the molecule's interaction with biological targets. nih.gov SAR analyses of related indazole series have demonstrated that substitutions on the benzene (B151609) ring portion of the scaffold are pivotal for activity. For instance, in the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, a structure-based design approach led to the discovery of potent 4,6-disubstituted-1H-indazole derivatives. nih.gov Similarly, for inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), SAR analysis revealed that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold are crucial for inhibitory activity. nih.gov

Optimization strategies for leads incorporating the this compound core often involve:

Modification at the N1 position: Attaching various substituted alkyl or aryl groups to the N1 nitrogen of the indazole ring is a common strategy to explore different binding pockets of a target protein and improve pharmacokinetic properties.

Functionalization at the C3 position: The C3 position offers another key point for modification, where introducing different functional groups can significantly modulate the compound's biological profile.

Bioisosteric Replacement: Replacing the chlorine or fluorine atoms with other functional groups can be explored to fine-tune electronic properties and binding interactions, although the specific halogenation pattern of 4-chloro-6-fluoro often provides a desirable combination of lipophilicity and metabolic stability. pharmablock.com

Through these iterative design, synthesis, and testing cycles, lead compounds can be optimized into drug candidates with enhanced efficacy and drug-like properties, suitable for further preclinical development. nih.govnih.gov

Table 1: Key Structure-Activity Relationship Insights for 4,6-Disubstituted Indazoles

| Position | Modification Impact | Target Class Example |

|---|---|---|

| 4- and 6-positions | Substituents are crucial for inhibitory activity and binding. | IDO1 Inhibitors nih.gov |

| 4- and 6-positions | Structure-based design can yield highly potent and selective inhibitors. | PI3Kδ Inhibitors nih.gov |

| N1-position | Substitution influences potency and pharmacokinetic properties. | CCR4 Antagonists acs.org |

| C3-position | Amenable to substitution for modulating biological activity. | General Kinase Inhibitors nih.gov |

Exploration of Multi-targeted Therapeutic Approaches

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy to address complex diseases like cancer. Indazole derivatives are well-represented among kinase inhibitors, a class of drugs often exhibiting multi-targeted profiles. pharmablock.comnih.gov The this compound scaffold can be elaborated to design inhibitors that modulate the activity of several protein kinases simultaneously.

For example, many anticancer drugs with an indazole core, such as Axitinib and Pazopanib, function by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR). pharmablock.comnih.gov By rationally designing substituents on the this compound core, it is possible to create novel compounds that target specific combinations of kinases involved in tumor growth, angiogenesis, and metastasis.

The development of multi-targeted agents from this scaffold could offer advantages over single-target drugs, including:

Enhanced Efficacy: Simultaneously blocking multiple pathological pathways can lead to a more robust therapeutic effect.

Overcoming Drug Resistance: Targeting multiple proteins can reduce the likelihood of resistance developing through mutations in a single target.

Computational modeling and screening, followed by enzymatic and cellular assays, are key methodologies to identify and validate derivatives of this compound with desired multi-targeted profiles.

Synergistic Effects with Established Pharmacotherapies

Combining therapeutic agents is a fundamental strategy in treating complex diseases. Exploring the synergistic effects of this compound derivatives with existing drugs could unlock new treatment paradigms. A derivative of this compound, designed to inhibit a specific cellular pathway, could potentially enhance the efficacy of a standard-of-care chemotherapy agent or a targeted therapy.

For instance, an indazole-based inhibitor targeting a protein involved in DNA repair could be combined with a DNA-damaging agent, leading to a synthetic lethal effect in cancer cells. Similarly, combining an anti-angiogenic indazole derivative with conventional chemotherapy could provide a dual-pronged attack on tumors. While specific studies on this compound in combination therapies are not yet prominent, the broader class of indazole derivatives has shown promise in this area, suggesting a fertile ground for future research. nih.gov

Patent Landscape and Intellectual Property in Indazole Research

The indazole scaffold is of significant pharmacological importance, which is reflected in the extensive patent literature covering its derivatives for various therapeutic applications. nih.govresearchgate.net A review of patents reveals that indazole derivatives are actively being developed for use as anticancer, anti-inflammatory, and neurodegenerative disorder treatments. nih.gov

Intellectual property in this area often claims:

Novel chemical entities: Patents frequently cover novel indazole compounds with specific substitution patterns, including those with halogen substituents like chloro and fluoro groups.

Therapeutic uses: Claims are often directed towards the use of these compounds in treating specific diseases.

Pharmaceutical compositions: Formulations containing the novel indazole derivatives are also a common subject of patent protection.

Patents related to kinase inhibitors, in particular, feature a large number of indazole-based compounds. google.com For researchers and pharmaceutical companies working with this compound, a thorough analysis of the patent landscape is crucial to identify opportunities for innovation and to ensure freedom to operate. The consistent filing of patents for new indazole derivatives underscores the sustained interest and perceived therapeutic value of this chemical class. google.comgoogle.com

Table 2: Representative Patent Applications for Indazole Derivatives

| Patent Number | Title Focus | Therapeutic Area (General) |

|---|---|---|

| WO2024179948A1 | Indazole compounds as PKMYT1 kinase inhibitors | Antineoplastic agents google.com |

| WO2009106980A2 | Indazole derivatives as CB1 agonists | Pain, rheumatoid arthritis google.com |

| US8304446B2 | Indazole compounds as CCR4 antagonists | Inflammatory diseases, asthma google.com.na |

Future Avenues for Preclinical and Clinical Investigations

The journey of a chemical compound from a laboratory curiosity to a therapeutic agent is long and requires rigorous investigation. For derivatives of this compound, several future avenues for research are apparent.

Preclinical Investigations:

Target Identification and Validation: While the indazole scaffold is known to interact with kinases, further studies are needed to identify the specific targets of novel derivatives of this compound.

Pharmacokinetic Profiling: Comprehensive absorption, distribution, metabolism, and excretion (ADME) studies are essential to understand the drug-like properties of new compounds and to select candidates with favorable profiles for in vivo studies. google.com

In Vivo Efficacy Models: Promising compounds must be evaluated in relevant animal models of disease to demonstrate their therapeutic potential. For example, an anticancer candidate would be tested in tumor xenograft models. nih.gov

Toxicology Studies: A critical future step is the undertaking of thorough toxicology studies to evaluate the safety of potential drug candidates, as this data is limited for many indazole derivatives. nih.gov

Clinical Investigations:

While this compound itself is a building block, its derivatives hold the potential to enter clinical trials. Few indazole derivatives have advanced to this stage, but they have shown promising results in indications like cardiovascular disease. nih.gov The successful progression of any candidate derived from this compound into Phase I, II, and III clinical trials would represent a significant milestone, validating the extensive preclinical research and development efforts.

Further exploration by both academic and industrial researchers is needed to fully harness the potential of indazole derivatives, including those based on the this compound core, to develop novel medicines for unmet medical needs. nih.gov

Q & A

Q. What are the standard synthetic routes for 4-Chloro-6-fluoro-1H-indazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclization reactions. Key reagents include sodium methoxide or potassium tert-butoxide for substitution, followed by oxidation with agents like hydrogen peroxide. Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst presence (e.g., Pd for cross-coupling) critically impact yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended . Example Table :

| Step | Reagents/Conditions | Purpose | Yield Range |

|---|---|---|---|

| 1 | NaOMe, DMF, 100°C | Substitution | 60–75% |

| 2 | H₂O₂, acidic conditions | Oxidation | 70–85% |

| 3 | LiAlH₄ in THF | Reduction | 50–65% |

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Verify substituent positions (e.g., chloro at C4, fluoro at C6) via coupling patterns and chemical shifts.

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 185.03 Da).

- X-ray Crystallography : Resolve crystal structure using software like SHELXL for unambiguous confirmation .

Q. What are the solubility and storage guidelines for this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Store at room temperature (RT) in airtight, light-protected containers. For long-term stability, use desiccants to prevent hydrolysis of the chloro substituent .

Q. Which analytical techniques are recommended for assessing purity?

- Methodological Answer :

- HPLC with UV detection (λ = 254 nm) and C18 columns.

- TLC (silica gel, eluent: ethyl acetate/hexane 3:7).

- Elemental Analysis (target: C 45.5%, H 1.6%, N 15.1%) to validate stoichiometry .

Q. What are the primary biological targets or applications of this compound?

- Methodological Answer : this compound is a scaffold in kinase inhibitors (e.g., JAK/STAT pathway) and antimicrobial agents. Its bioactivity is often evaluated via in vitro enzyme inhibition assays and cytotoxicity studies (e.g., IC₅₀ determination in cancer cell lines) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?

- Methodological Answer : Conflicting NMR/IR data may arise from tautomerism (e.g., 1H- vs. 2H-indazole forms) or residual solvents. Use deuterated solvents for NMR, and compare experimental data with computational predictions (DFT calculations). Cross-validate with X-ray structures resolved via SHELXL .

Q. What strategies optimize regioselectivity in halogenation reactions for derivatives?

- Methodological Answer : Electrophilic halogenation (e.g., using NCS or NBS) requires directing groups (e.g., -NH₂) to control regioselectivity. Computational modeling (e.g., Fukui indices) predicts reactive sites. For example, fluoro substitution at C6 is favored due to electron-withdrawing effects from the indazole core .

Q. How do reaction conditions mitigate byproduct formation in large-scale synthesis?

- Methodological Answer :

- Temperature Control : Lower temperatures (≤80°C) reduce dimerization.

- Catalyst Screening : Pd(OAc)₂ with ligand XPhos minimizes cross-coupling byproducts.

- Flow Chemistry : Enhances mixing and heat transfer, improving reproducibility .

Q. What advanced techniques validate the compound’s stability under biological assay conditions?

- Methodological Answer : Conduct LC-MS stability studies in assay media (e.g., PBS, pH 7.4) over 24–72 hours. Monitor degradation products (e.g., dehalogenation or oxidation). Use isotopically labeled analogs (e.g., ¹⁸F) as internal standards for quantification .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding modes with kinases. Validate predictions via mutagenesis studies (e.g., Ala-scanning of ATP-binding pockets) .

Contradictions and Recommendations

- Synthesis Yield Variability : reports 60–75% yields for substitution steps, while notes higher yields (70–85%) under optimized conditions. Use catalytic additives (e.g., KI) to improve consistency .

- Storage Stability : recommends RT storage, but suggests refrigeration for hygroscopic batches. Pre-test batches via TLC/HPLC before long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.